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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the statistical power considerations
essential for designing robust clinical trials investigating the efficacy of Entonox (a 50:50
mixture of nitrous oxide and oxygen). Adherence to these principles will ensure that studies are
adequately powered to detect clinically meaningful differences in pain relief, thereby yielding
reliable and publishable results.

Statistical Power Considerations

Statistical power is the probability of detecting a true effect of an intervention, in this case, the
analgesic effect of Entonox. In clinical trials, a power of at least 80% is conventionally
considered acceptable, meaning there is an 80% chance of detecting a real difference in pain
scores between the Entonox group and a control group if such a difference truly exists.[1][2]
The key components for a power analysis and sample size calculation are:

» Alpha (0) or Significance Level: This is the probability of making a Type | error, which is
concluding that Entonox has an effect when it does not (a false positive). This is typically set
at 0.05, corresponding to a 95% confidence level.[1][2]

o Beta (B) or Type Il Error Rate: This is the probability of failing to detect a real effect of
Entonox (a false negative). Power is calculated as 1 - 3. A common value for B is 0.20,
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resulting in a power of 80%.

o Effect Size: This quantifies the magnitude of the difference in the primary outcome (e.g., pain
score) between the treatment and control groups. It is a critical and often challenging
parameter to estimate. A larger effect size requires a smaller sample size to achieve the
same power.

» Variability: This refers to the spread of the data, typically measured by the standard deviation
(SD) of the primary outcome. Higher variability requires a larger sample size.

Data Presentation: Sample Size Calculations for
Entonox Trials

The following tables provide hypothetical sample size calculations for a clinical trial comparing
Entonox to a placebo (e.g., medical air or oxygen) for pain relief, as measured by a 100 mm
Visual Analog Scale (VAS). These examples illustrate how changes in effect size and standard
deviation impact the required sample size per group to achieve 80% power with a significance
level of 0.05 (two-sided test).

Table 1: Sample Size per Group for Varying Effect Sizes (Assuming a Standard Deviation of 20
mm on a 100 mm VAS)

Clinically

Meaningful L. . .
. Standard Deviation = Sample Size per Total Sample Size

Difference (Effect
L. (SD) (mm) Group (n) (N)

Size) in VAS Score

(mm)

10 20 63 126

15 20 29 58

20 20 16 32

25 20 11 22

Table 2: Sample Size per Group for Varying Standard Deviations (Assuming a Clinically
Meaningful Difference of 15 mm on a 100 mm VAS)
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Clinically

Meaningful L . .
. Standard Deviation = Sample Size per Total Sample Size

Difference (Effect
o (SD) (mm) Group (n) (N)

Size) in VAS Score

(mm)

15 15 16 32

15 20 29 58

15 25 44 88

15 30 63 126

Note: Sample sizes are calculated using standard formulas for comparing two means and are
rounded up to the nearest whole number.

Experimental Protocol: A Randomized, Placebo-
Controlled Trial of Entonox for Procedural Pain

This protocol outlines a generalized methodology for a clinical trial designed to assess the
analgesic efficacy of Entonox during a painful medical procedure.

Study Objective

To determine if self-administered Entonox is superior to self-administered medical air (placebo)
in reducing procedural pain as measured by the Visual Analog Scale (VAS).

Study Design

A single-center, prospective, randomized, double-blind, placebo-controlled, parallel-group
clinical trial.

Participant Population

e |nclusion Criteria:

o Adult patients (18-65 years of age) scheduled to undergo a moderately painful medical
procedure (e.g., hysteroscopy, flexible cystoscopy, or fracture reduction).
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o Able to provide informed consent.

o Able to understand and use a VAS for pain assessment.

¢ Exclusion Criteria:

o

Contraindications to nitrous oxide use (e.g., pneumothorax, bowel obstruction, recent
intraocular surgery, severe COPD).

o

Inability to self-administer the gas.

[¢]

Pregnancy (unless the study is specifically designed for labor analgesia).

[¢]

Use of other analgesics within a specified timeframe before the procedure.

Intervention

o Treatment Group: Participants will self-administer Entonox (50% nitrous oxide, 50% oxygen)
via a face mask with a demand valve system.

o Control Group: Participants will self-administer medical air (21% oxygen, 79% nitrogen) via
an identical delivery system.

Randomization and Blinding

Participants will be randomly assigned in a 1:1 ratio to either the Entonox or placebo group.
Both participants and the research staff assessing outcomes will be blinded to the treatment
allocation. The gas cylinders will be identical in appearance and labeled with a unique code.

Study Procedures

e Screening and Consent: Potential participants will be screened against inclusion/exclusion
criteria and will provide written informed consent.

o Baseline Assessment: Demographic data and a baseline pain score (if applicable) will be
collected.

« Instruction: All participants will be instructed on how to use the self-administration apparatus.
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« Intervention Administration: Participants will begin inhaling the assigned gas mixture a few
minutes prior to the start of the procedure and continue as needed for pain relief throughout
the procedure.

e QOutcome Assessment:

o Primary Outcome: The primary outcome will be the mean pain score on a 100 mm VAS,
recorded by the participant at the point of maximum procedural pain.

o Secondary Outcomes:

Total duration of gas administration.

Patient satisfaction with pain relief (e.g., on a 5-point Likert scale).

Incidence of adverse events (e.g., hausea, dizziness, lightheadedness).

Need for rescue analgesia.

Statistical Analysis

The primary analysis will be an independent samples t-test (or a non-parametric equivalent
such as the Mann-Whitney U test if data are not normally distributed) to compare the mean
VAS scores between the Entonox and placebo groups. Secondary outcomes will be analyzed
using appropriate statistical tests. An intention-to-treat analysis will be performed.

Visualizations
Signaling Pathway of Nitrous Oxide Analgesia
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Caption: Signaling pathway of nitrous oxide (N20) analgesia.

Experimental Workflow for an Entonox Clinical Trial
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Caption: Experimental workflow for a randomized controlled trial of Entonox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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